molecular formula C11H13BrO3 B11777083 2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane

2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane

Cat. No.: B11777083
M. Wt: 273.12 g/mol
InChI Key: GELGGCVBMZTTHQ-UHFFFAOYSA-N
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Description

2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane is an organic compound that features a brominated aromatic ring and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane typically involves the bromination of 4-methoxybenzyl alcohol followed by the formation of the dioxolane ring. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting brominated intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-methoxyphenylmethyl-1,3-dioxolane.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives such as azides or thiocyanates.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of 4-methoxyphenylmethyl-1,3-dioxolane.

Scientific Research Applications

2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the dioxolane ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane is unique due to the presence of both a brominated aromatic ring and a dioxolane ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

2-[bromo-(4-methoxyphenyl)methyl]-1,3-dioxolane

InChI

InChI=1S/C11H13BrO3/c1-13-9-4-2-8(3-5-9)10(12)11-14-6-7-15-11/h2-5,10-11H,6-7H2,1H3

InChI Key

GELGGCVBMZTTHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2OCCO2)Br

Origin of Product

United States

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